3-Phenylpropane-1,2-diamine hydrochloride
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Overview
Description
3-Phenylpropane-1,2-diamine hydrochloride is an organic compound that belongs to the class of diamines. It is characterized by a phenyl group attached to a propane chain with two amine groups at the first and second positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropane-1,2-diamine hydrochloride typically involves the reaction of 3-phenylpropanoic acid with ammonia or amines under specific conditions. One common method includes the reduction of 3-phenylpropanoic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 3-phenylpropanoic acid derivatives. This process is often conducted under high pressure and temperature conditions using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Acyl chlorides, isocyanates, and other electrophiles.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Amides, ureas.
Scientific Research Applications
3-Phenylpropane-1,2-diamine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenylpropane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of aminopeptidase N (APN), the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition can lead to reduced tumor growth and inflammation .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine: Another diamine with a different structural arrangement, used in various chemical syntheses.
p-Phenylenediamine: A diamine with a benzene ring, commonly used in hair dyes and other industrial applications.
Uniqueness
3-Phenylpropane-1,2-diamine hydrochloride is unique due to its specific arrangement of the phenyl group and amine functionalities, which confer distinct chemical reactivity and biological activity. Its ability to inhibit APN sets it apart from other diamines, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H15ClN2 |
---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
3-phenylpropane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,10-11H2;1H |
InChI Key |
ZLKIKWSZIDUXIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)N.Cl |
Origin of Product |
United States |
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